molecular formula C21H27N3O3S B2583514 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 946303-66-8

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No. B2583514
CAS RN: 946303-66-8
M. Wt: 401.53
InChI Key: QJSRPIMQHRMRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide, commonly known as AZD8055, is a novel small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in many diseases, including cancer, metabolic disorders, and neurodegenerative diseases. AZD8055 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.

Scientific Research Applications

Receptor Antagonism and Biological Activity

Compounds with structures similar to N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide have been explored for their potential as receptor antagonists and their biological activities. For instance, a potent nonpeptide antagonist of the substance P (NK1) receptor, with a structure featuring azepan and methoxyphenyl components, showed selective inhibition of substance P-induced responses, indicating potential applications in investigating physiological properties of substance P and its role in diseases (Snider et al., 1991).

Synthesis and Characterization of Polymers

Research into novel polymers incorporating thiophene units and azobenzene moieties for applications in materials science has been conducted. These polymers display unique thermal, optical, and electrochemical properties, suggesting applications in areas such as optical storage, electronic devices, and sensors (Tapia et al., 2010).

Medicinal Chemistry and Drug Development

The structural elements found in N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide are often explored in medicinal chemistry for drug development. High-affinity ligands for opioid receptors have been developed based on similar structural motifs, demonstrating significant potential in the design of new analgesics (Wentland et al., 2012).

Catalysis and Synthesis

Compounds with azepane and thiophene components have been utilized as intermediates in synthetic chemistry, offering new pathways for the synthesis of complex molecules. For example, novel synthetic approaches have been developed for the synthesis of di- and mono-oxalamides, showcasing the versatility of these structures in facilitating chemical transformations (Mamedov et al., 2016).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-27-18-8-6-17(7-9-18)23-21(26)20(25)22-14-19(16-10-13-28-15-16)24-11-4-2-3-5-12-24/h6-10,13,15,19H,2-5,11-12,14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSRPIMQHRMRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.